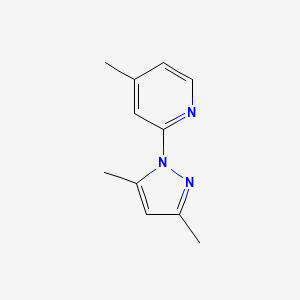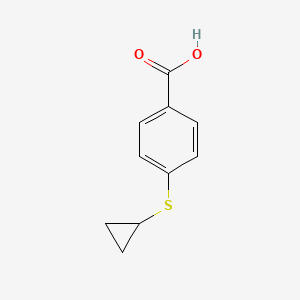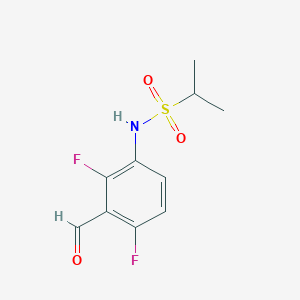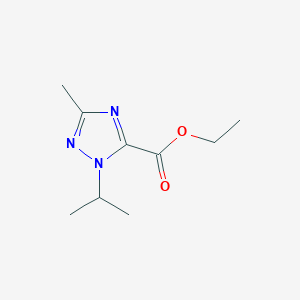
tert-Butyl-(3-(4-Chlor-2-(2-Fluor-6-Methoxybenzoyl)phenyl)prop-2-in-1-yl)carbamat
Übersicht
Beschreibung
Tert-Butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate is a useful research compound. Its molecular formula is C22H21ClFNO4 and its molecular weight is 417.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Bausteine
Diese Verbindung dient als vielseitiger Baustein in der organischen Synthese. Ihre Struktur ermöglicht die Einführung der tert-Butyl-Carbamat-Schutzgruppe in andere Moleküle, was besonders nützlich bei der Synthese komplexer organischer Verbindungen ist . Die tert-Butyl-Gruppe bietet sterische Hinderung, was bei selektiven Reaktionen von Vorteil sein kann.
Medizinische Chemie
In der medizinischen Chemie ist die Kernstruktur dieser Verbindung wertvoll für die Herstellung von Pharmakophoren, die Teile eines Moleküls sind, die für seine biologische Aktivität verantwortlich sind. Durch Modifikation der funktionellen Gruppen können Forscher neue Medikamentenkandidaten mit potenziellen therapeutischen Wirkungen synthetisieren.
Entwicklung bioaktiver Moleküle
Die Benzoyl- und Chlor-Gruppen, die in der Verbindung vorhanden sind, machen sie zu einem Kandidaten für die Entwicklung bioaktiver Moleküle. Diese Gruppen werden oft in Molekülen mit antimikrobiellen, entzündungshemmenden und krebshemmenden Eigenschaften gefunden .
Materialwissenschaft
In der Materialwissenschaft kann die Verbindung verwendet werden, um Oberflächen zu modifizieren oder neue Polymere mit spezifischen Eigenschaften zu erzeugen. Das Vorhandensein mehrerer funktioneller Gruppen ermöglicht die Vernetzung, was die Stabilität und Haltbarkeit des Materials verbessern kann .
Landwirtschaftliche Chemie
Verbindungen mit ähnlichen Strukturen wurden bei der Entwicklung von Herbiziden und Pestiziden eingesetzt. Insbesondere der tert-Butyl-Carbamat-Anteil ist für seine Rolle bei der Regulierung des Pflanzenwachstums bekannt und könnte zur Synthese neuer Agrochemikalien führen .
Analytische Chemie
Als Standard in der analytischen Chemie kann diese Verbindung bei der Kalibrierung von Instrumenten und der Entwicklung analytischer Methoden helfen, insbesondere in der Massenspektrometrie und Chromatographie aufgrund ihrer einzigartigen Massen- und Retentionsmerkmale .
Umweltwissenschaften
Die Erforschung des Umweltschicksals ähnlicher Verbindungen kann Einblicke in Abbauwege und die potenziellen Auswirkungen auf Ökosysteme liefern. Diese Verbindung könnte als Modell dienen, um das Umweltverhalten fluorierter und chlorierter organischer Verbindungen zu untersuchen .
Chemische Bildung
Schließlich ist diese Verbindung aufgrund ihrer komplexen Struktur und des Vorhandenseins mehrerer funktioneller Gruppen ein hervorragendes Thema für die chemische Bildung, insbesondere im Unterricht der organischen Synthese und der Chemie der funktionellen Gruppen .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl]prop-2-ynyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFNO4/c1-22(2,3)29-21(27)25-12-6-7-14-10-11-15(23)13-16(14)20(26)19-17(24)8-5-9-18(19)28-4/h5,8-11,13H,12H2,1-4H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBGQQLCAFOZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=C(C=C(C=C1)Cl)C(=O)C2=C(C=CC=C2F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729291 | |
| Record name | tert-Butyl {3-[4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl]prop-2-yn-1-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869366-70-1 | |
| Record name | tert-Butyl {3-[4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl]prop-2-yn-1-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















